N-cyclohexyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide
Overview
Description
N-cyclohexyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyclohexyl group, a benzamide core, and a sulfonyl-linked piperazine moiety. Its unique structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to facilitate easy purification of the final product. Solvent extraction and recrystallization are commonly employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group yields sulfone derivatives, while reduction of the benzamide core produces amines .
Scientific Research Applications
N-cyclohexyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide involves its interaction with specific molecular targets. The sulfonyl-linked piperazine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-methylpiperazine derivatives: Compounds with similar piperazine moieties that exhibit various biological activities.
Uniqueness
N-cyclohexyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple targets and undergo diverse chemical reactions makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
N-cyclohexyl-4-[(4-methylpiperazin-1-yl)sulfonylmethyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-21-11-13-22(14-12-21)26(24,25)15-16-7-9-17(10-8-16)19(23)20-18-5-3-2-4-6-18/h7-10,18H,2-6,11-15H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNWGIXNHGTZOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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